molecular formula C15H21ClFNO2 B2443628 ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride CAS No. 1185108-00-2

ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride

Cat. No.: B2443628
CAS No.: 1185108-00-2
M. Wt: 301.79
InChI Key: YPJGIOIXTQXQBU-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 4-fluorophenylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2.ClH/c1-2-19-15(18)13-4-3-9-17(11-13)10-12-5-7-14(16)8-6-12;/h5-8,13H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJGIOIXTQXQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Hantzsch Dihydropyridine Intermediate

A widely cited method involves constructing the piperidine ring through a modified Hantzsch dihydropyridine synthesis. Ethyl acetoacetate reacts with ammonia and formaldehyde under acidic conditions to form a 1,4-dihydropyridine intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) in ethanol under 50 psi H₂ pressure yields the piperidine-3-carboxylate ester. This route achieves 70–85% yields but requires careful control of stoichiometry to avoid over-reduction byproducts.

Reduction of Tetrahydropyridine Derivatives

Alternative routes employ 1,2,3,6-tetrahydropyridine intermediates, which are reduced to piperidines. For example, reacting arecoline (a tetrahydropyridine alkaloid) with 4-fluorobenzyl magnesium bromide in tetrahydrofuran (THF) at −78°C forms a tetrahydropyridine adduct. Reduction with lithium aluminium hydride (LiAlH₄) in diethyl ether selectively saturates the ring, yielding 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate with 90% efficiency.

Esterification and Carboxylate Functionalization

The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Fischer Esterification of Piperidine-3-Carboxylic Acid

Heating piperidine-3-carboxylic acid with excess ethanol and concentrated sulfuric acid (H₂SO₄) under reflux for 6 hours achieves esterification. This method provides 75–85% yields but requires neutralization with sodium bicarbonate (NaHCO₃) to isolate the ester.

Coupling Reagent-Assisted Ester Formation

Alternatively, activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitates esterification with ethanol at room temperature. This approach avoids acidic conditions and achieves 88–92% yields, though it necessitates chromatographic purification to remove dicyclohexylurea byproducts.

Hydrochloride Salt Preparation

The final step involves converting the free base to its hydrochloride salt for improved stability and solubility.

Direct Salt Formation with HCl Gas

Bubbling hydrogen chloride (HCl) gas through a solution of ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate in anhydrous diethyl ether at 0°C precipitates the hydrochloride salt. Filtration and drying under vacuum yield a white crystalline solid with >99% purity.

Acidic Workup with Aqueous HCl

Stirring the free base with 1M hydrochloric acid (HCl) in ethanol at room temperature for 2 hours, followed by solvent evaporation under reduced pressure, provides the hydrochloride salt. Recrystallization from ethanol-diethyl ether (1:3) enhances crystallinity and removes residual acid.

Optimization Strategies and Catalytic Systems

Catalytic Hydrogenation for Ring Saturation

Using 10% Pd/C in ethanol under 3 atm H₂ pressure reduces tetrahydropyridine intermediates to piperidines in 30 minutes, compared to 6 hours with LiAlH₄. This method minimizes over-reduction and improves scalability.

Ultrasound-Assisted Alkylation

Applying ultrasound irradiation (40 kHz, 200 W) during the N-alkylation step reduces reaction time from 12 hours to 45 minutes and increases yield to 91% by enhancing reagent mixing.

Analytical Characterization and Quality Control

Key analytical data for the final compound include:

  • ¹H NMR (400 MHz, D₂O) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 2H, piperidine H-2), 3.15–3.30 (m, 2H, piperidine H-6), 3.70 (s, 2H, NCH₂C₆H₄F), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 7.05–7.15 (m, 2H, aromatic H-3, H-5), 7.35–7.45 (m, 2H, aromatic H-2, H-6).
  • Melting Point : 192–194°C (decomposition).
  • HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-fluorophenylmethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Neuropharmacological Effects : The compound's structure suggests possible interactions with neurotransmitter systems, which may have implications for neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against different cell lines. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Comments
AHeLa (cervical cancer)15.3Significant cytotoxicity observed
BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
CHepG2 (liver cancer)12.8High selectivity index

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Absorption and Metabolism : Demonstrated favorable absorption characteristics with a half-life suitable for therapeutic use.
  • Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses, with no significant adverse effects observed in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by modifications to its structure:

  • Piperidine Substitution : Variations in the piperidine ring are linked to enhanced receptor binding affinity.
  • Fluorine Substitution : The presence of fluorine in the phenyl group increases lipophilicity, potentially improving membrane permeability.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

  • Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
  • Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: Similar structure but with a benzyl group instead of a 4-fluorophenylmethyl group.

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Contains a Boc-protected amine group and a similar 4-fluorobenzyl group.

    N-Phenyl-4-piperidinamine: A piperidine derivative with a phenyl group instead of an ethyl ester.

Biological Activity

Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride, a compound with the CAS number 1189694-37-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₂₁ClFNO₂
  • Molecular Weight : 301.784 g/mol
  • LogP : 3.4319 (indicating moderate lipophilicity)

The biological activity of this compound is largely attributed to its structural features, particularly the piperidine ring and the fluorophenyl group. These components are known to influence interactions with various biological targets, including receptors and enzymes.

Biological Activities

  • Anticancer Activity :
    • Initial studies suggest that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
    • In vitro assays demonstrated that modifications in the piperidine structure can enhance antiproliferative activities against tumor cells, with some derivatives achieving IC₅₀ values as low as 2.76 µM against ovarian cancer cell lines .
  • Neuropharmacological Effects :
    • Piperidine derivatives are frequently explored for their neuropharmacological effects. Compounds similar to this compound have been reported to exhibit activity against neurodegenerative disorders by modulating neurotransmitter systems .
    • The presence of the fluorine atom in the para position of the phenyl ring has been associated with increased potency in inhibiting serotonin uptake, which is critical for treating depression and anxiety disorders .
  • Antimicrobial Properties :
    • Research indicates that certain piperidine derivatives possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated a series of piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against a panel of human cancer cell lines, with particular efficacy noted in ovarian and colon cancer models. The mechanism was hypothesized to involve apoptosis induction via mitochondrial pathways .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, researchers assessed the effects of fluorinated piperidine derivatives on neurotransmitter systems in rodent models. The findings suggested that these compounds could enhance dopaminergic and serotonergic signaling, which may be beneficial for conditions such as Parkinson's disease and depression .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)Reference
Ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylateAnticancer2.76
Piperidine Derivative ANeuroprotective5.00
Piperidine Derivative BAntimicrobial12.5
Piperidine Derivative CAntidepressant10.0

Q & A

Q. What are the recommended synthetic routes for ethyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine-3-carboxylate derivatives can be alkylated using 4-fluorobenzyl chloride/bromide under basic conditions (e.g., Na₂CO₃ or K₂CO₃) in a polar aprotic solvent like acetonitrile. Reaction optimization includes pH control (maintained at 10–11 using Na₂CO₃ ), temperature modulation (room temperature to 80°C), and monitoring via TLC (n-hexane/EtOAC mobile phase). Post-reaction neutralization and recrystallization (ethanol/water) improve purity . Yield optimization may require iterative adjustments of stoichiometry and solvent ratios.

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Purity assessment at 206 nm (baseline separation with C18 columns; mobile phase: acetonitrile/water with 0.1% TFA) .
  • 1H NMR : Confirm substituent positions (e.g., fluorophenyl singlet at ~7.2 ppm, piperidine protons at 2.5–3.5 ppm) and detect residual solvents (e.g., acetone at 2.1 ppm) .
  • LC/MS : Verify molecular ion peaks ([M+H]+ expected ~312–348 amu, depending on derivatives) .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Neutralize spills with inert absorbents (vermiculite) .
  • Storage : Protect from heat/light at –20°C in airtight containers. Stability studies suggest ≥5 years under these conditions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

  • Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and stereochemistry. Key steps:
  • Grow crystals via slow evaporation (solvent: ethanol/water).
  • Collect data with a Mo/Kα radiation source.
  • Refine hydrogen bonding networks (e.g., HCl interaction with piperidine nitrogen) and fluorophenyl orientation .
  • Validate against simulated powder XRD patterns to detect polymorphism .

Q. How can researchers address discrepancies in pharmacological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Use standardized receptor-binding assays (e.g., μ-opioid receptor for analogs) with positive controls (e.g., meperidine ).
  • Data Normalization : Account for batch-specific purity variations (e.g., 98.7% vs. 95% by HPLC ).
  • Meta-Analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to isolate substituent effects .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via UPLC-MS.
  • Prodrug Design : Modify the ethyl ester to a tert-butyl group (Boc-protected analogs show enhanced stability ).
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to identify cytochrome P450 targets (e.g., CYP3A4/2D6).
  • Docking Studies : Simulate interactions with hepatic enzymes (e.g., esterase-mediated hydrolysis of the ethyl carboxylate ).
  • Toxicophore Mapping : Compare with known toxic piperidine derivatives (e.g., meperidine’s neurotoxicity ).

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data between SC-XRD and NMR-derived conformations?

  • Methodological Answer :
  • Dynamic NMR : Probe ring puckering/flipping in solution (e.g., piperidine chair vs. boat conformations).
  • DFT Calculations : Compare energy-minimized structures (Gaussian 16) with experimental data.
  • Variable-Temperature XRD : Assess temperature-dependent conformational changes .

Q. Why do batch-to-batch variations in bioactivity occur, and how can they be mitigated?

  • Methodological Answer :
  • Root Cause : Trace impurities (e.g., residual solvents in synthesis ) or polymorphic forms.
  • Mitigation : Implement QC protocols (e.g., strict HPLC thresholds, ≥98% purity) and controlled recrystallization .

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